molecular formula C8H7FN2O B14873290 (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol

(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B14873290
M. Wt: 166.15 g/mol
InChI Key: XKQRTPBYQBNHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position and a methanol group at the 3rd position of the imidazo[1,5-a]pyridine ring. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with an appropriate α-haloketone under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antiviral and anticancer properties.

    Imidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Studied for its potential use in medicinal chemistry.

Uniqueness

(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methanol group also provides a functional handle for further chemical modifications .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(8-fluoroimidazo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-6-2-1-3-11-7(6)4-10-8(11)5-12/h1-4,12H,5H2

InChI Key

XKQRTPBYQBNHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2CO)C(=C1)F

Origin of Product

United States

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